7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
The compound 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine belongs to the 1,8-naphthyridine family, a class of heterocyclic compounds with broad applications in medicinal chemistry due to their structural versatility and bioactivity . This derivative features:
- A 7-methyl group on the naphthyridine core, which may enhance metabolic stability.
- A 3-(propan-2-yl)phenyl substituent at the 4-position, contributing to hydrophobic interactions.
Properties
IUPAC Name |
[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15(2)17-7-6-8-18(13-17)26-21-19-10-9-16(3)25-22(19)24-14-20(21)23(28)27-11-4-5-12-27/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQNZGUBROWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(C)C)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic synthesis. The process may start with the formation of the naphthyridine core, followed by the introduction of the pyrrolidine ring and other substituents. Common reagents used in these steps include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can be used as a probe to study biological pathways and interactions. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and other products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and inferred properties of the target compound with related 1,8-naphthyridine derivatives:
*Molecular weights and LogP values are estimated using computational tools (e.g., density functional theory ).
Key Observations:
- Hydrogen-Bonding Capacity : The pyrrolidine-1-carbonyl group introduces additional hydrogen-bond acceptors, which may improve target binding affinity relative to ester-containing analogs like .
- Synthetic Accessibility : The synthesis of 1,8-naphthyridine derivatives often involves coupling reactions (e.g., Method A in ), suggesting that the target compound could be synthesized via analogous routes.
Computational and Experimental Insights
Biological Activity
The compound 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a naphthyridine core, which is known to exhibit various biological activities.
Pharmacological Properties
The biological activities of naphthyridine derivatives, including the compound , have been extensively studied. Key activities include:
- Anticancer Activity : Naphthyridine compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that naphthyridines can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators .
- Antimicrobial Effects : Certain derivatives exhibit potent antimicrobial activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Neurological Effects : Some studies suggest neuroprotective properties, potentially useful in treating neurodegenerative diseases. This may be attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest by downregulating cyclins and cyclin-dependent kinases (CDKs) .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in malignant cells .
Case Studies
Several case studies have highlighted the efficacy of naphthyridine derivatives:
- Study on Anticancer Activity : Aaptamine, a related naphthyridine derivative, demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) with IC50 values ranging from 10.47 to 15.03 μg/mL across different cell lines .
- Antimicrobial Efficacy : In vitro studies showed that certain naphthyridine derivatives had minimum inhibitory concentrations (MICs) as low as 0.08 μM against resistant bacterial strains .
Data Table
The following table summarizes key findings related to the biological activity of naphthyridine derivatives:
| Activity Type | Compound Example | IC50 (μM) | MIC (μM) | Notes |
|---|---|---|---|---|
| Anticancer | Aaptamine | 10.47 - 15.03 | - | Effective against NSCLC |
| Antimicrobial | Naphthyridine Derivative | - | 0.08 | Effective against resistant bacteria |
| Neuroprotective | Various | - | - | Modulates neurotransmitter levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
